N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
Description
The 1,3,4-thiadiazol-2-yl group is linked via a sulfur atom to a chloroethyl chain, which is further functionalized with a 5-chloro-2-methoxyphenylamino group.
Properties
IUPAC Name |
N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O6S3/c1-33-18-7-4-15(23)12-17(18)24-19(29)13-35-22-27-26-21(36-22)25-20(30)14-2-5-16(6-3-14)37(31,32)28-8-10-34-11-9-28/h2-7,12H,8-11,13H2,1H3,(H,24,29)(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVOIULFCHWTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a complex compound featuring a thiadiazole moiety known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structure and Composition
The compound can be broken down into several key components:
- Thiadiazole Moiety : This is known for its significant pharmacological properties, including antibacterial and antifungal activities.
- Chloro and Methoxy Substituents : These groups can influence the compound's lipophilicity and bioactivity.
- Morpholino Sulfonamide : This group is often associated with enhanced solubility and bioavailability.
Anticancer Properties
Research indicates that derivatives of the thiadiazole ring exhibit promising anticancer activity . For instance, studies have shown that compounds containing the 1,3,4-thiadiazole nucleus can inhibit cancer cell lines such as MCF-7 (breast cancer) and others. The presence of electron-withdrawing groups like chlorine enhances this activity by increasing the compound's interaction with cellular targets .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. The thiadiazole derivatives have been recognized for their high antimicrobial efficacy due to their ability to disrupt bacterial cell membranes .
Anti-inflammatory Effects
The compound also shows potential as an anti-inflammatory agent . Compounds with similar structures have been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha in vitro, suggesting a mechanism through which they may exert their anti-inflammatory effects .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substitution Patterns : The introduction of halogen or hydroxyl groups at specific positions significantly enhances anticancer and antimicrobial activities.
- Lipophilicity : Increased lipophilicity is associated with improved cellular uptake and bioavailability.
- Thiadiazole Ring Modifications : Variations in the thiadiazole structure can lead to different biological profiles, emphasizing the need for careful design in drug development .
Case Studies
- Study on Anticancer Activity : A recent study evaluated a series of thiadiazole derivatives against various cancer cell lines, revealing that those with para-substituted halogens exhibited superior cytotoxicity compared to unsubstituted analogs .
- Antimicrobial Evaluation : In vitro tests conducted on synthesized derivatives demonstrated significant activity against both bacterial strains and fungi, particularly those with electron-withdrawing substituents .
Comparison with Similar Compounds
Structural Similarities and Differences
Table 1: Structural Features of Key Analogs
Key Observations :
- Sulfonamide Groups: The morpholinosulfonyl group in the target compound and may improve solubility compared to dimethylsulfamoyl due to morpholine’s oxygen atoms.
- Halogenation : The 5-chloro-2-methoxyphenyl group in the target compound differs from fluorinated analogs (e.g., ), which could alter lipophilicity and target selectivity.
Pharmacological Activities
Table 2: Reported Bioactivities of Analogs
Insights :
- Thiazole-based compounds (e.g., ) demonstrate validated bioactivity, suggesting the target compound’s thiadiazole core may offer similar or improved efficacy.
- The morpholinosulfonyl group’s role in enzyme inhibition (e.g., ) warrants further investigation for the target compound.
Physicochemical Properties
Table 3: Comparative Physicochemical Profiles
Analysis :
- The target compound’s higher molecular weight and polar sulfonyl group may reduce membrane permeability compared to smaller analogs but improve aqueous solubility.
- Fluorine substitution (e.g., ) typically enhances metabolic stability, whereas chlorine in the target compound may increase electrophilicity.
Structure-Activity Relationship (SAR) Insights
- Sulfonamide Variations: Morpholinosulfonyl vs. dimethylsulfamoyl impacts hydrogen-bonding capacity and steric bulk, influencing target engagement.
- Halogen Effects : Chlorine (target compound) vs. fluorine alters electronic effects (e.g., inductive withdrawal) and steric demands.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
